(2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(4-nitrophenyl)prop-2-enamide
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Description
(2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12N4O3S2 and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications
Antiparasitic Activity
Thiazolides, including compounds related to "(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide," have been investigated for their antiparasitic activity. Studies have shown that these compounds exhibit activity against protozoan parasites like Neospora caninum and Giardia lamblia. Modifications in the thiazolide structure, such as replacing the nitro group or altering the positioning of methyl groups, can influence their antiparasitic effectiveness, indicating that their action mechanism may involve multiple pathways beyond the previously proposed nitroreductase-dependent process (Esposito et al., 2005); (Müller et al., 2006).
Anticancer Activity
Benzothiazole derivatives, including structures similar to the specified compound, have demonstrated potent antitumor properties. The synthesis of such derivatives has led to compounds exhibiting in vivo inhibitory effects on tumor growth. These findings suggest their potential as novel therapeutic agents for cancer treatment, with specific derivatives showing selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).
Antimicrobial Activity
Research has also explored the antimicrobial potential of thiazole and benzothiazole derivatives. Compounds in this class have shown activity against both bacterial and fungal pathogens. This highlights their role as promising candidates for developing new antimicrobial agents, with certain derivatives demonstrating significant efficacy comparable to standard treatments (Dhiman et al., 2015); (Chawla, 2016).
Properties
IUPAC Name |
(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c1-10-19-16-14(26-10)8-7-13-17(16)27-18(20-13)21-15(23)9-4-11-2-5-12(6-3-11)22(24)25/h2-9H,1H3,(H,20,21,23)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBQISIPKJZKMP-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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